molecular formula C4H9NO B1626262 1-(Methylamino)propan-2-one CAS No. 97564-73-3

1-(Methylamino)propan-2-one

Cat. No.: B1626262
CAS No.: 97564-73-3
M. Wt: 87.12 g/mol
InChI Key: UNCPWMREXAOVOD-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

1-(Methylamino)propan-2-one, also known as Methedrone, is a recreational drug of the cathinone chemical class . The primary targets of this compound are the norepinephrine and dopamine neurotransmitter systems . It functions as a norepinephrine-dopamine reuptake inhibitor .

Mode of Action

Methedrone interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission .

Biochemical Pathways

The metabolism of Methedrone is somewhat similar to methamphetamine . Hydroxylation, demethylation, and deamination are common metabolic pathways . The N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .

Pharmacokinetics

It is known that methedrone and especially thiopropamine, one of its metabolites, are excreted renally, unchanged .

Result of Action

The increased neurotransmission resulting from Methedrone’s action leads to a range of effects. These include significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

Action Environment

The action of Methedrone can be influenced by various environmental factors. For instance, the volatility measurements of laboratory-generated AMP nitrate nanoparticles gave ΔvapH = 80 ± 16 kJ mol−1 and an estimated vapor pressure of (1.3 ± 0.3) × 10−5 Pa at 298 K . This suggests that the compound’s action, efficacy, and stability could be affected by temperature and pressure conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylamino)propan-2-one can be synthesized through several methods. One common route involves the oxidation of ephedrine or pseudoephedrine using potassium permanganate in an acidic medium. Another method includes the reaction of 2-bromo-1-phenylpropan-1-one with methylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylamino)propan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-(Methylamino)propan-2-one has several applications in scientific research:

Comparison with Similar Compounds

    Methamphetamine: Shares a similar structure but has a different substitution pattern on the aromatic ring.

    Mephedrone: Another synthetic cathinone with a similar mechanism of action but different pharmacokinetic properties.

    Methylone: Structurally related but with an additional methylenedioxy group on the aromatic ring.

Uniqueness: 1-(Methylamino)propan-2-one is unique due to its specific substitution pattern and its potent stimulant effects. Compared to other similar compounds, it has distinct pharmacological properties and a unique profile of action on neurotransmitter systems .

Properties

IUPAC Name

1-(methylamino)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(6)3-5-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCPWMREXAOVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483341
Record name 1-(Methylamino)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97564-73-3
Record name 1-(Methylamino)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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